Isobaimuxinol
Overview
Description
Isobaimuxinol is a sesquiterpenoid compound with the molecular formula C15H26O2. It was first isolated from the volatile oil of Aquilaria sinensis (Lour), Gilg. (Thymeleaceae). This compound is known for its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobaimuxinol can be synthesized through various organic reactions. One common method involves the isolation from the volatile oil of Aquilaria sinensis. The process includes extraction, purification, and structural elucidation using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Aquilaria sinensis. The plant material is subjected to steam distillation to obtain the essential oil, followed by chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Isobaimuxinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Isobaimuxinol has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their derivatives.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Industry: this compound is used in the fragrance industry due to its unique scent profile.
Mechanism of Action
The mechanism of action of isobaimuxinol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of specific enzymes and receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
- Benzylacetone
- p-Methoxybenzylacetone
- Anisic acid
- Beta-agarofuran
Comparison: Isobaimuxinol is unique due to its specific structure and biological activities.
Biological Activity
Isobaimuxinol is a compound of increasing interest in the fields of biology and medicine due to its notable biological activities, particularly its antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications.
Overview of this compound
This compound is categorized as a sesquiterpenoid, a class of compounds known for their diverse biological activities. Its chemical structure allows it to interact with various molecular targets, influencing several biological pathways. Research indicates that this compound may serve as a reference compound in studies related to sesquiterpenoids and their derivatives, further highlighting its importance in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This interaction leads to modulation of key signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer development and progression. Ongoing studies aim to elucidate the precise molecular targets involved in its mechanism of action.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes is believed to be a key factor in its antimicrobial efficacy.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
Research has shown that this compound possesses antitumor properties, particularly in inhibiting the growth of various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and alterations in mitochondrial membrane potential.
Case Study: Antitumor Efficacy
In a study involving human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating potent antitumor activity.
Table 2: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
HeLa | 30 | Inhibition of cell proliferation |
A549 | 35 | Modulation of apoptosis-related proteins |
Research Findings
Recent studies have focused on the broader implications of this compound's biological activities. For instance, its potential role in drug development has been explored, particularly for conditions resistant to current therapies. The compound's unique profile suggests it could be combined with existing treatments to enhance efficacy.
Properties
IUPAC Name |
[(1S,2S,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZTLDYFAHJHH-DHMWGJHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]([C@@]13C[C@@H](CC2)C(O3)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909295 | |
Record name | (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105013-72-7 | |
Record name | Baimuxinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105013727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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